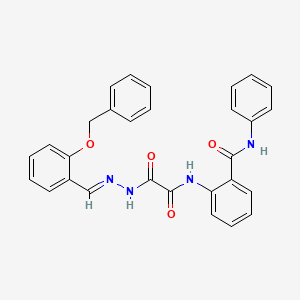
2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as benzylidene, hydrazino, oxo, acetyl, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves multiple steps. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may serve as an intermediate in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[{(2E)-2-[2-(Benzyloxy)-5-bromobenzylidene]hydrazino}(oxo)acetyl]amino}-N-(4-ethoxyphenyl)benzamide
- Ethyl 2-{[{(2E)-2-[2-(Benzyloxy)benzylidene]hydrazino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
765910-11-0 |
|---|---|
Formule moléculaire |
C29H24N4O4 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
N-[2-(phenylcarbamoyl)phenyl]-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C29H24N4O4/c34-27(31-23-14-5-2-6-15-23)24-16-8-9-17-25(24)32-28(35)29(36)33-30-19-22-13-7-10-18-26(22)37-20-21-11-3-1-4-12-21/h1-19H,20H2,(H,31,34)(H,32,35)(H,33,36)/b30-19+ |
Clé InChI |
YUAKPZFDUORZNO-NDZAJKAJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12018060.png)
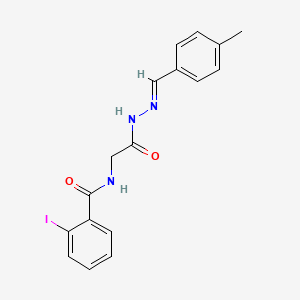
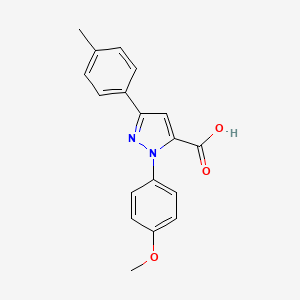
![6-(4-Bromophenyl)-2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12018071.png)
![(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12018072.png)
![N-(2-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018076.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018080.png)
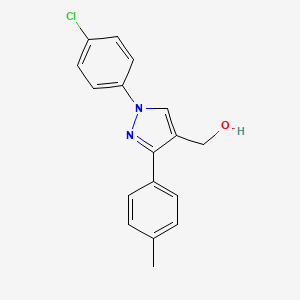
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12018102.png)
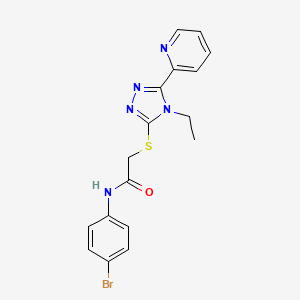
![11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12018110.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12018130.png)
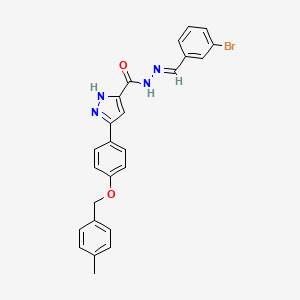
![2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12018144.png)
